Macrosphelide J

Cell adhesion inhibition HL-60 leukemia HUVEC

Macrosphelide J (CAS 239094-07-6; molecular formula C₁₇H₂₄O₉; MW 372.4 g/mol) is a 16-membered macrolide polyketide belonging to the macrosphelide family of fungal secondary metabolites. It was first isolated in 1999 from the culture broth of Microsphaeropsis sp.

Molecular Formula C17H24O9
Molecular Weight 372.4 g/mol
Cat. No. B1247219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrosphelide J
Synonymsmacrosphelide J
Molecular FormulaC17H24O9
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC(C(=O)CC(C(=O)OC(C(C=CC(=O)O1)O)C)OC)C
InChIInChI=1S/C17H24O9/c1-9-7-16(21)25-11(3)13(19)8-14(23-4)17(22)26-10(2)12(18)5-6-15(20)24-9/h5-6,9-12,14,18H,7-8H2,1-4H3/b6-5+/t9-,10-,11-,12+,14-/m0/s1
InChIKeyYDSGABQYSNZCFX-UPLIFLGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrosphelide J for Research Procurement: Compound Identity, Source, and Class Context


Macrosphelide J (CAS 239094-07-6; molecular formula C₁₇H₂₄O₉; MW 372.4 g/mol) is a 16-membered macrolide polyketide belonging to the macrosphelide family of fungal secondary metabolites [1]. It was first isolated in 1999 from the culture broth of Microsphaeropsis sp. FO-5050 alongside its closest congener macrosphelide K, and has subsequently been re-isolated from the Antarctic fungus Pseudogymnoascus sp. (strain SF-7351) [1][2]. Unlike the founding members of this class—macrosphelides A and B, which exhibit potent cell–cell adhesion inhibitory activity—macrosphelide J is characterized by a structurally distinct oxygenated C-12 position and a corresponding lack of cell-adhesion inhibitory potency, a feature that underpins its specific utility as a negative control and structure–activity relationship (SAR) probe within the macrosphelide series [1][3].

Compound Role Structurally authenticated negative control for cell adhesion assays
SAR Context C-12 oxygenated macrolide probe for macrosphelide pharmacophore mapping
Research Use Fungal secondary metabolite; not for human or veterinary diagnostic or therapeutic use

Why Macrosphelide J Cannot Be Substituted by Macrosphelide A, B, C, or D in Controlled Studies


The macrosphelide family exhibits extreme functional divergence despite shared macrolactone scaffolds. Macrosphelide A inhibits HL-60 cell adhesion to HUVEC monolayers with an IC₅₀ of 3.5 µM, and macrosphelide B (IC₅₀ 36 µM) suppresses lung metastasis in B16/BL6 mice in vivo [1][2]. In contrast, macrosphelide J and its congener K both display IC₅₀ values exceeding 100 µg/mL (approximately >268 µM) in the identical HL-60/HUVEC adhesion assay—representing at least a 75-fold potency loss relative to macrosphelide A [1]. This functional null phenotype is mechanistically linked to a specific structural alteration: the presence of an oxygenated substituent and a double bond at the C-12 position, which the original isolation study explicitly identified as critical for inhibitory activity [1]. Consequently, macrosphelide J cannot serve as a substitute for active macrosphelides in adhesion inhibition or anti-metastasis experiments, and conversely, active macrosphelides cannot replace macrosphelide J in applications requiring a structurally matched but functionally inactive control [1][3].

Macrosphelide J (Target)
Inactive control – lacks cell adhesion inhibition due to C-12 oxygenation and double bond
Defined stereochemistry – absolute configuration confirmed by total synthesis
Active Macrosphelides (A,B,C,D)
Active inhibitors – suppress HL-60/HUVEC adhesion; macrosphelide B also anti-metastatic
Unmodified C-12 – critical for inhibitory pharmacophore

Macrosphelide J Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Cell Adhesion Inhibition: Macrosphelide J vs. Macrosphelides A, B, C, D in the Same HL-60/HUVEC Assay

In the standardized HL-60 human leukemia cell adhesion to LPS-activated HUVEC monolayer assay, macrosphelide J exhibited an IC₅₀ greater than 100 µg/mL, while macrosphelides A, B, C, and D—tested in the same experimental system—showed IC₅₀ values of 3.5 µM, 36 µM, 67.5 µM, and 25 µM, respectively [1]. The original authors explicitly concluded that 'neither showed inhibitory activity' for macrosphelides J and K, and identified the double bond at C-12 as the primary structural determinant of this activity loss [1]. A 2023 review of Microsphaeropsis secondary metabolites corroborates this finding, noting that macrosphelide J displayed IC₅₀ values exceeding 100 µg/mL despite being classified as a cytotoxic macrolide [2].

Cell Adhesion Inhibition
Head-to-head
IC₅₀ > 100 µg/mL (>268 µM) vs. 3.5 µM (A), 36 µM (B), 67.5 µM (C), 25 µM (D) in HL-60/HUVEC assay
Establishes macrosphelide J as functionally inactive negative control in same assay system
At least 75-fold difference vs. macrosphelide A; both J and K exceed 100 µg/mL
Cell adhesion inhibition HL-60 leukemia HUVEC SAR probe Negative control

Structural Determinant of Inactivity: C-12 Oxygenation and Double Bond as the Molecular Basis for Differentiation from Macrosphelide B

The Fukami et al. (1999) isolation study identified that the primary structural difference between macrosphelides J/K and macrosphelide B is a double bond at the C-12 position accompanied by oxygenation at this carbon [1]. The total synthesis and structural elucidation by Yun et al. (2009) confirmed that macrosphelides J and K possess an oxygenated C-12 carbon not present in any other macrosphelide isotypes, and that this C-12 oxygenation is coupled with a γ-keto-trans-α,β-unsaturated acid moiety [2]. The original isolation paper explicitly stated: 'These results show the double bond at C-12 to be important for the inhibitory activity,' directly linking this single structural feature to the complete loss of cell adhesion inhibition [1]. The 2015 synthesis-based structural elucidation further refined the stereochemical assignment at C-12 through molecular modeling of macrosphelide B as a template [3].

Structural Determinant
Class-level inference
Oxygenated C-12 with double bond correlates with complete loss of cell adhesion inhibition
Supports SAR interpretation: C-12 modification defines pharmacophoric boundary
Original isolation authors identified C-12 double bond as critical; confirmed by total synthesis
Structure–activity relationship Macrolide C-12 functionalization SAR probe

Neuroprotective Inactivity vs. Macrosphelide B in BV2 Microglial and HT22 Neuronal Cells

In a 2023 study evaluating five macrosphelides (including macrosphelide J, compound 5) isolated from Antarctic fungus Pseudogymnoascus sp. SF-7351, only macrosphelide B (compound 4) displayed substantial neuroprotective effects in both LPS-induced BV2 microglial cells and glutamate-stimulated HT22 hippocampal neuronal cells [1]. Macrosphelide J, tested under identical conditions, did not exhibit significant protective activity in either cell model. The study further demonstrated that macrosphelide B inhibited NF-κB (p65) nuclear translocation in BV2 cells and induced the Nrf2/HO-1 signaling pathway in both cell types, with the neuroprotective effect mechanistically linked to Keap1–p65 interaction—activities that were absent for macrosphelide J [1]. The absolute configuration of epi-macrosphelide J, a diastereomer co-isolated in this study, was independently confirmed by single-crystal X-ray diffraction analysis [1].

Neuroprotection Inactivity
Cross-study comparable
No protective effect in BV2 microglia or HT22 neuronal cells; macrosphelide B active in both models
Extends negative control utility to neuroinflammation research models
Macrosphelide B inhibited NF-κB and induced Nrf2/HO-1; J showed no pathway modulation
Neuroprotection BV2 microglia HT22 hippocampal Neuroinflammation NF-κB

Cytotoxicity and Cell Growth Profile: Macrosphelide J Demonstrates a Clean Null Phenotype at Active Macrosphelide Concentrations

In the original Fukami et al. (1999) characterization, macrosphelide J was tested for effects on cell growth of both HL-60 human leukemia cells and B16/BL6 mouse melanoma cells at 50 µg/mL [1]. At this concentration, macrosphelide J showed no detectable effect on cell growth. This is significant because 50 µg/mL (approximately 134 µM) exceeds the IC₅₀ values of macrosphelide A (3.5 µM) by approximately 38-fold and macrosphelide B (36 µM) by approximately 3.7-fold, yet macrosphelide J remains inert. In contrast, macrosphelide A is known to be non-cytocidal at concentrations up to 100 µg/mL in the HL-60 system, indicating that the functional difference between J and A is not attributable to differential cytotoxicity but to genuine differences in cell adhesion inhibitory pharmacophore [2]. A 2023 comprehensive review of Microsphaeropsis metabolites confirmed that macrosphelide J exhibits IC₅₀ values exceeding 100 µg/mL across cytotoxicity assessments [3].

Cytotoxicity Null
Head-to-head
No cell growth effect at 50 µg/mL on HL-60 or B16/BL6, 38-fold above macrosphelide A IC₅₀
Validates inactive phenotype is not confounded by general cytotoxicity
Supports multiplexed screening panels requiring cytotoxicity-independent negative controls
Cytotoxicity HL-60 B16/BL6 melanoma Selectivity profiling Negative control validation

Absolute Configuration Resolved by Total Synthesis: A Defined Stereochemical Entity Distinguishable from epi-Macrosphelide J

The absolute configuration of (−)-macrosphelide J was established through asymmetric total synthesis by Yun et al. (2009), which assigned the stereochemistry of all five stereogenic centers (C-3, C-8, C-9, C-14, C-15) [1]. This resolved prior ambiguity in the natural product literature where stereochemical assignments were uncertain. The synthesis confirmed that macrosphelides J and K are structurally unique members of their class, sharing identical configurations at C-8, C-9, and C-15 with other macrosphelides but differing at C-3 and C-12 [1]. In 2023, the isolation of epi-macrosphelide J from Pseudogymnoascus sp. SF-7351—a diastereomer of macrosphelide J—was reported, and its absolute configuration was independently confirmed by single-crystal X-ray diffraction [2]. This co-occurrence of macrosphelide J and its C-3 epimer in the same fungal strain highlights the stereochemical complexity of this scaffold and the necessity of sourcing material with verified absolute configuration [2]. A follow-up synthesis-based elucidation in 2015 employed molecular modeling of macrosphelide B to further refine the stereochemical assignment at C-12 [3].

Absolute Configuration
Class-level inference
(−)-Macrosphelide J: 5 stereogenic centers (3R,8S,9S,14S,15S) confirmed by asymmetric synthesis and X-ray
Stereochemical identity verified; epimer epi-macrosphelide J exists, requiring authenticated sourcing
Single-crystal XRD of epi-J from same fungal strain; total synthesis established original assignment
Absolute configuration Total synthesis Stereochemistry X-ray crystallography Quality control

Macrosphelide J: Evidence-Backed Research and Procurement Application Scenarios


Negative Control Compound for Cell–Cell Adhesion Inhibition Screening Campaigns

Macrosphelide J is directly validated as a negative control for HL-60/HUVEC adhesion assays. With an IC₅₀ exceeding 100 µg/mL (≈ >268 µM) in the identical assay system where macrosphelide A achieves an IC₅₀ of 3.5 µM, it provides a structurally matched but functionally inert comparator for high-throughput screening campaigns seeking to identify novel adhesion inhibitors [1]. Its demonstrated lack of cytotoxicity at 50 µg/mL on both HL-60 and B16/BL6 cells ensures that negative readouts reflect genuine absence of anti-adhesive activity rather than cell death [1].

Structure–Activity Relationship Probe for Mapping the C-12 Pharmacophore of Macrosphelide-Derived Anti-Metastatic Leads

The identification of the C-12 double bond/oxygenation as the single structural determinant that abolishes cell adhesion inhibitory activity makes macrosphelide J an essential SAR probe [1]. Medicinal chemistry programs focused on optimizing macrosphelide-based anti-metastatic agents can use macrosphelide J to benchmark the contribution of the C-12 position to target engagement, enabling rational design of derivatives that either preserve or intentionally modify this pharmacophoric element. Total synthesis routes to macrosphelide J have been established, facilitating analog generation [2].

Selectivity Control in Neuroinflammation Target Validation Studies

In neuroinflammation models using BV2 microglia and HT22 neuronal cells, macrosphelide B selectively inhibited NF-κB nuclear translocation and induced Nrf2/HO-1 signaling, while macrosphelide J showed no activity in either cell type [3]. This cross-domain inactivity establishes macrosphelide J as a selectivity control for target validation studies investigating the Keap1–p65 interaction axis or Nrf2/HO-1 pathway modulation, where distinguishing on-target neuroprotection from off-target effects of structurally related macrolides is critical [3].

Stereochemical Reference Standard for Natural Product Dereplication and Quality Control

The co-occurrence of macrosphelide J and its C-3 epimer epi-macrosphelide J in Pseudogymnoascus sp. SF-7351 [3], combined with the availability of absolute configuration data from both total synthesis [2] and single-crystal X-ray diffraction [3], positions macrosphelide J as a well-characterized reference standard for dereplication studies in fungal natural product libraries. Analytical laboratories can use authenticated macrosphelide J to calibrate chiral separation methods and to distinguish between the two naturally occurring diastereomers during bioactivity-guided fractionation.

Application
Selection Property
Validation Focus
Adhesion assay negative control
Structurally matched inert macrosphelide
Inactivity confirmation in HL-60/HUVEC assay; absence of cytotoxicity
Macrosphelide SAR probe
C-12 oxygenated, pharmacophore-defective analog
Benchmarking C-12 contribution to target engagement
Neuroinflammation selectivity control
Selective inactivity in NF-κB/Nrf2 pathway models
Discrimination from macrosphelide B in BV2/HT22 cells
Stereochemical reference standard
Absolute configuration verified by synthesis and XRD
Chiral purity assessment; epi-macrosphelide J discrimination
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